Cas no 1361838-06-3 (3-Chloro-5-(2,5-dichlorophenyl)isonicotinic acid)

3-Chloro-5-(2,5-dichlorophenyl)isonicotinic acid Chemical and Physical Properties
Names and Identifiers
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- 3-Chloro-5-(2,5-dichlorophenyl)isonicotinic acid
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- Inchi: 1S/C12H6Cl3NO2/c13-6-1-2-9(14)7(3-6)8-4-16-5-10(15)11(8)12(17)18/h1-5H,(H,17,18)
- InChI Key: ONFZCLLELNPRBC-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1C1C=NC=C(C=1C(=O)O)Cl)Cl
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 316
- XLogP3: 3.9
- Topological Polar Surface Area: 50.2
3-Chloro-5-(2,5-dichlorophenyl)isonicotinic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A023024232-250mg |
3-Chloro-5-(2,5-dichlorophenyl)isonicotinic acid |
1361838-06-3 | 97% | 250mg |
$720.80 | 2022-03-01 | |
Alichem | A023024232-1g |
3-Chloro-5-(2,5-dichlorophenyl)isonicotinic acid |
1361838-06-3 | 97% | 1g |
$1,730.40 | 2022-03-01 | |
Alichem | A023024232-500mg |
3-Chloro-5-(2,5-dichlorophenyl)isonicotinic acid |
1361838-06-3 | 97% | 500mg |
$950.60 | 2022-03-01 |
3-Chloro-5-(2,5-dichlorophenyl)isonicotinic acid Related Literature
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Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926
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Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531
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Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915
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Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522
Additional information on 3-Chloro-5-(2,5-dichlorophenyl)isonicotinic acid
Introduction to 3-Chloro-5-(2,5-dichlorophenyl)isonicotinic Acid (CAS No. 1361838-06-3) and Its Emerging Applications in Chemical Biology
3-Chloro-5-(2,5-dichlorophenyl)isonicotinic acid, identified by the chemical identifier CAS No. 1361838-06-3, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. This compound belongs to the class of isonicotinic acid derivatives, which are well-known for their diverse pharmacological applications, particularly in the development of antimicrobial and anti-inflammatory agents. The presence of multiple chlorine atoms in its aromatic ring system enhances its reactivity and functionality, making it a valuable scaffold for medicinal chemistry research.
The structural motif of 3-Chloro-5-(2,5-dichlorophenyl)isonicotinic acid consists of an isonicotinic acid core substituted with chloro groups at the 3-position and a dichlorophenyl group at the 5-position. This specific arrangement imparts distinct electronic and steric properties that influence its interactions with biological targets. The chlorine atoms not only increase the lipophilicity of the molecule but also serve as handles for further chemical modifications, enabling the synthesis of novel analogs with tailored biological profiles.
In recent years, there has been a growing interest in exploring the pharmacological potential of isonicotinic acid derivatives, particularly those with halogenated aromatic rings. Studies have demonstrated that such compounds can exhibit inhibitory activity against various enzymes and receptors involved in inflammatory and infectious diseases. For instance, derivatives of isonicotinic acid have been investigated for their ability to modulate the activity of cyclooxygenase (COX) and lipoxygenase (LOX), key enzymes in the production of pro-inflammatory mediators.
One of the most compelling aspects of 3-Chloro-5-(2,5-dichlorophenyl)isonicotinic acid is its potential as a lead compound for drug discovery. Its structural features suggest that it may interact with biological targets in ways that could lead to therapeutic benefits. Preliminary computational studies have indicated that this compound could bind to binding pockets of enzymes associated with metabolic pathways relevant to cancer and neurodegenerative diseases. These findings are particularly exciting given the increasing emphasis on targeting metabolic dysregulation in disease states.
The synthesis of 3-Chloro-5-(2,5-dichlorophenyl)isonicotinic acid involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The chlorination steps are critical and must be carefully optimized to avoid unwanted side products. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to introduce the dichlorophenyl group efficiently while maintaining regioselectivity.
From a biochemical perspective, the presence of chlorine atoms in 3-Chloro-5-(2,5-dichlorophenyl)isonicotinic acid enhances its ability to engage with biological macromolecules through both hydrophobic interactions and electrostatic interactions. This dual mode of interaction can be leveraged to design molecules with high affinity and selectivity for specific targets. Additionally, the compound’s solubility profile has been optimized for various experimental applications, making it suitable for use in both in vitro and in vivo studies.
Recent advances in high-throughput screening (HTS) technologies have facilitated the rapid evaluation of large libraries of compounds for biological activity. 3-Chloro-5-(2,5-dichlorophenyl)isonicotinic acid has been incorporated into such libraries due to its promising structural features. Early results from HTS campaigns have shown that this compound exhibits inhibitory activity against certain enzyme targets, warranting further investigation into its mechanism of action.
The development of novel therapeutic agents often involves a multidisciplinary approach, integrating expertise from organic chemistry, medicinal chemistry, biochemistry, and pharmacology. The study of 3-Chloro-5-(2,5-dichlorophenyl)isonicotinic acid exemplifies this collaborative effort. By combining computational modeling with experimental validation, researchers aim to elucidate how structural modifications influence biological activity. This knowledge can then be used to design next-generation compounds with improved pharmacokinetic properties and reduced toxicity.
In conclusion, 3-Chloro-5-(2,5-dichlorophenyl)isonicotinic acid (CAS No. 1361838-06-3) represents a significant advancement in the field of chemical biology. Its unique structural features and potential biological activities make it a valuable tool for drug discovery and mechanistic studies. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of innovative therapies for various diseases.
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